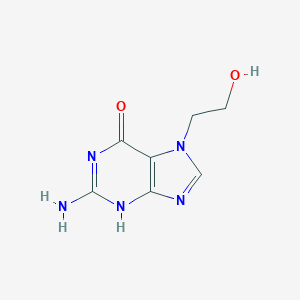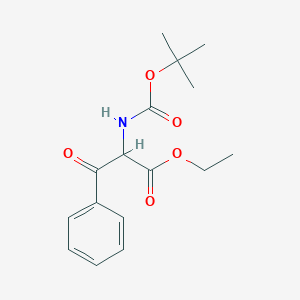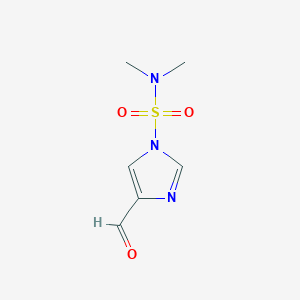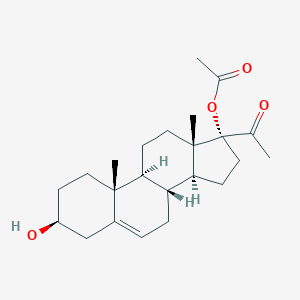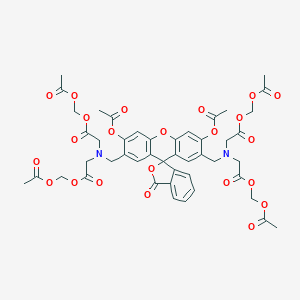
Calcein AM
Übersicht
Beschreibung
Calcein acetoxymethyl ester, commonly known as Calcein-AM, is a hydrophobic compound that easily permeates cell membranes. Once inside live cells, it is hydrolyzed by intracellular esterases to produce calcein, a fluorescent molecule. This property makes Calcein-AM a valuable tool in cell viability assays, where it is used to measure the activity of cellular esterases, which is directly proportional to the number of viable cells .
Wissenschaftliche Forschungsanwendungen
Calcein-AM hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Zellviabilitätsassays: Es wird umfassend verwendet, um die Zellviabilität, Proliferation und Zytotoxizität in verschiedenen Zelltypen zu beurteilen. .
Zellmigrations- und Adhäsionsstudien: Calcein-AM wird verwendet, um die Zellmigration und Adhäsion zu untersuchen, indem die Bewegung und Anheftung von fluoreszenzmarkierten Zellen verfolgt wird.
Forschung zur Multidrug-Resistenz: Es wird in Studien eingesetzt, die die Multidrug-Resistenz in Krebszellen untersuchen, wo es bei der Beurteilung der Effluxaktivität von multiresistenten Zellen hilft.
Apoptose- und Zytotoxizitätsstudien: Calcein-AM wird in Kombination mit anderen Farbstoffen verwendet, um zwischen lebenden, apoptotischen und toten Zellen zu unterscheiden.
5. Wirkmechanismus
Calcein-AM ist eine nicht-fluoreszierende, zellpermeable Verbindung, die nach Hydrolyse durch intrazelluläre Esterasen fluoreszierend wird. Die Acetoxymethylgruppen an Calcein-AM werden von diesen Esterasen abgespalten, wodurch es in Calcein umgewandelt wird, das im Zytoplasma lebender Zellen zurückgehalten wird. Tote Zellen, denen die Esteraseaktivität fehlt, speichern kein Calcein, so dass sich lebende und tote Zellen anhand der Fluoreszenzintensität unterscheiden lassen .
Ähnliche Verbindungen:
Fluorescein Diacetat: Ähnlich wie Calcein-AM ist Fluorescein Diacetat eine nicht-fluoreszierende Verbindung, die nach Hydrolyse durch intrazelluläre Esterasen fluoreszierend wird.
Ethidiumbromid-Homodimer-1: Diese Verbindung wird in Verbindung mit Calcein-AM verwendet, um zwischen lebenden und toten Zellen zu unterscheiden.
Einzigartigkeit von Calcein-AM: Die hohe Retention von Calcein-AM in lebensfähigen Zellen und seine helle Fluoreszenz machen es zu einer überlegenen Wahl für Zellviabilitätsassays im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, sowohl morphologische als auch funktionelle Informationen über lebensfähige Zellen zu liefern, erhöht seine Nützlichkeit in verschiedenen Forschungsanwendungen weiter .
Wirkmechanismus
Target of Action
Calcein AM primarily targets intracellular esterases . These enzymes are present within healthy, live cells and play a crucial role in the compound’s mechanism of action .
Mode of Action
This compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is then trapped inside the cell and emits strong green fluorescence .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the hydrolysis of the AM groups by intracellular esterases . This process restores the fluorescent calcein molecule, which is then retained within the cell . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Pharmacokinetics
This compound is a lipophilic compound that can permeate the cell membrane . Once inside the cell, it is rapidly cleaved by intracellular esterases, yielding the fluorescent calcein molecule . The compound’s lipophilic properties and its rapid hydrolysis by intracellular esterases significantly impact its bioavailability .
Result of Action
The primary result of this compound’s action is the emission of strong green fluorescence within live cells . Since dead cells lack esterase activity, only live cells are labeled and detected . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at -20°C to maintain its stability . Additionally, the concentration of this compound can be optimized for different types of cells .
Safety and Hazards
Zukünftige Richtungen
Calcein AM has been proposed as a sensitive tool for intracellular ROS generation in living cells with useful applications for real-time imaging in confocal microscopy . It has also been suggested that the calcein release assay could be used by more research groups to create a database for more efficient cross-correlations between nanocarriers .
Biochemische Analyse
Biochemical Properties
Calcein AM is converted by intracellular esterases into calcein, an anionic fluorescent form . This conversion process involves the interaction of this compound with intracellular esterases, which cleave the acetoxymethyl (AM) ester group of this compound, yielding the fluorescent Calcein molecule .
Cellular Effects
This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction allows this compound to be used as a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by intracellular esterases into calcein . This conversion process is crucial for the activation of the fluorescence of Calcein, which allows for easy detection and visualization . The non-fluorescent acetomethoxy derivative of calcein (this compound) can be transported through the cellular membrane into live cells, making it useful for testing cell viability .
Temporal Effects in Laboratory Settings
In time-lapse confocal microscopy, this compound has been shown to detect changes in the intracellular redox state following direct oxidation (H2O2, xanthine–xanthine oxidase) and phorbol ester treatment . This indicates that the effects of this compound can change over time in laboratory settings, depending on the specific conditions and stimuli applied .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the generation of reactive oxygen species (ROS). It is used as a detector of intracellular oxidative activity .
Transport and Distribution
This compound can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This process allows this compound to distribute uniformly throughout the cytoplasm and nucleus .
Subcellular Localization
Upon entering live cells, this compound distributes uniformly throughout the cytoplasm and nucleus . This even distribution allows for accurate assessment and visualization of cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcein-AM is synthesized by esterifying calcein with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure the complete esterification of calcein, resulting in the hydrophobic Calcein-AM .
Industrial Production Methods: In industrial settings, the production of Calcein-AM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The synthesized Calcein-AM is then lyophilized and stored under conditions that protect it from light and moisture .
Analyse Chemischer Reaktionen
Reaktionstypen: Calcein-AM unterliegt einer Hydrolyse, wenn es intrazellulären Esterasen ausgesetzt wird, und wandelt sich in das fluoreszierende Calcein um. Diese Hydrolyse ist eine Schlüsselreaktion, die seine Verwendung in Zellviabilitätsassays ermöglicht .
Häufige Reagenzien und Bedingungen: Die Hydrolyse von Calcein-AM wird durch das Vorhandensein intrazellulärer Esterasen erleichtert. In experimentellen Einstellungen wird Calcein-AM häufig in Dimethylsulfoxid (DMSO) gelöst und dann in phosphatgepufferter Kochsalzlösung (PBS) verdünnt, bevor es zu Zellkulturen hinzugefügt wird .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Hydrolyse von Calcein-AM ist Calcein, eine hydrophile und stark fluoreszierende Verbindung, die im Zytoplasma lebender Zellen zurückgehalten wird .
Vergleich Mit ähnlichen Verbindungen
Fluorescein Diacetate: Like Calcein-AM, fluorescein diacetate is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases.
Ethidium Homodimer-1: This compound is used in conjunction with Calcein-AM to differentiate between live and dead cells.
Uniqueness of Calcein-AM: Calcein-AM’s high retention in viable cells and its bright fluorescence make it a superior choice for cell viability assays compared to other similar compounds. Its ability to provide both morphological and functional information of viable cells further enhances its utility in various research applications .
Eigenschaften
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043565 | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148504-34-1 | |
| Record name | Calcein AM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcein AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





